

Structure-activity relationship (SAR) studies of Vegfr-2-IN-18 analogs

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Compound of Interest					
Compound Name:	Vegfr-2-IN-18				
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A comprehensive guide to the structure-activity relationship (SAR) of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors is presented below for researchers, scientists, and drug development professionals. This guide focuses on distinct chemical scaffolds, providing a comparative analysis of their performance supported by experimental data.

Introduction to VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1] Consequently, inhibiting VEGFR-2 has become a significant strategy in cancer therapy. Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain have shown considerable success. This guide explores the SAR of three prominent classes of VEGFR-2 inhibitors: quinazoline-based, quinoline-based, and oxadiazole-based compounds.

Comparative Analysis of VEGFR-2 Inhibitor Scaffolds

The following sections detail the SAR for each chemical class, with quantitative data summarized in tables for easy comparison.

Quinazoline-Based VEGFR-2 Inhibitors

The quinazoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[2] Vandetanib is a notable FDA-approved multi-target kinase



inhibitor with a quinazoline core that exhibits potent VEGFR-2 inhibitory activity.[2]

Structure-Activity Relationship (SAR) Summary:

The SAR of quinazoline derivatives highlights the importance of substitutions at the C4 and C6/C7 positions for potent VEGFR-2 inhibition. The anilino moiety at the C4 position is crucial for activity, with substitutions on the aniline ring significantly influencing potency.[3]

Compound/An alog	R1 (C4-Anilino Substitution)	R2 (C6/C7 Substitution)	VEGFR-2 IC50 (nM)	Reference
Vandetanib	4-bromo-2- fluoroaniline	7-methoxy-6-(3- (1- methylpiperidin- 4-yl)propoxy)	40	[2]
Analog 1	4-chloroaniline	7-(2- methoxyethoxy)	<2	[3]
Analog 2	3-hydroxyaniline	7-(2- methoxyethoxy)	<2	[3]

Table 1: SAR data for selected quinazoline-based VEGFR-2 inhibitors.

Quinoline-Based VEGFR-2 Inhibitors

Quinoline derivatives have also emerged as potent VEGFR-2 inhibitors, with several compounds demonstrating significant anti-angiogenic properties.[4][5] The flexibility of the quinoline ring system allows for diverse substitutions to optimize binding affinity.

Structure-Activity Relationship (SAR) Summary:

For quinoline-based inhibitors, the nature of the substituent at the 4-position and the presence of a urea or a similar hydrogen-bonding moiety are critical for potent activity.[5][6]



Compound/An alog	Core Modification	Key Substituents	VEGFR-2 IC50 (nM)	Reference
Lenvatinib	Quinoline	4-(3-chloro-4- (cyclopropylamin ocarbonyl)amino phenoxy)	4.6	[7]
Analog 3	Quinolin-4(1H)- one	3-cyano, N-(4- chlorophenyl)ure a	45	[5]
Analog 4	Quinoline	4-(1H- benzo[d]imidazol -6-ylamino)	40	[5]

Table 2: SAR data for selected quinoline-based VEGFR-2 inhibitors.

Oxadiazole-Based VEGFR-2 Inhibitors

The 1,3,4-oxadiazole ring is a versatile scaffold used in the design of various therapeutic agents, including VEGFR-2 inhibitors.[8][9] These compounds often act as bioisosteric replacements for other functional groups, enhancing drug-like properties.

Structure-Activity Relationship (SAR) Summary:

In oxadiazole-based inhibitors, the substituents on the phenyl rings attached to the oxadiazole core play a crucial role in determining potency and selectivity.[10][11]

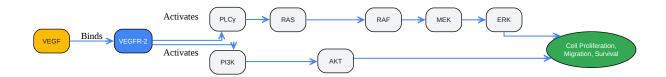
Compound/An alog	Phenyl Ring 1 Substitution	Phenyl Ring 2 Substitution	VEGFR-2 IC50 (μM)	Reference
Analog 5	2- methoxynaphthal ene	Benzyl	0.08	[8]
Analog 6	Benzimidazole	4-chlorophenyl	0.475	[9]
Analog 7	Benzimidazole	4-fluorophenyl	0.618	[9]



Table 3: SAR data for selected oxadiazole-based VEGFR-2 inhibitors.

Signaling Pathway and Experimental Workflow

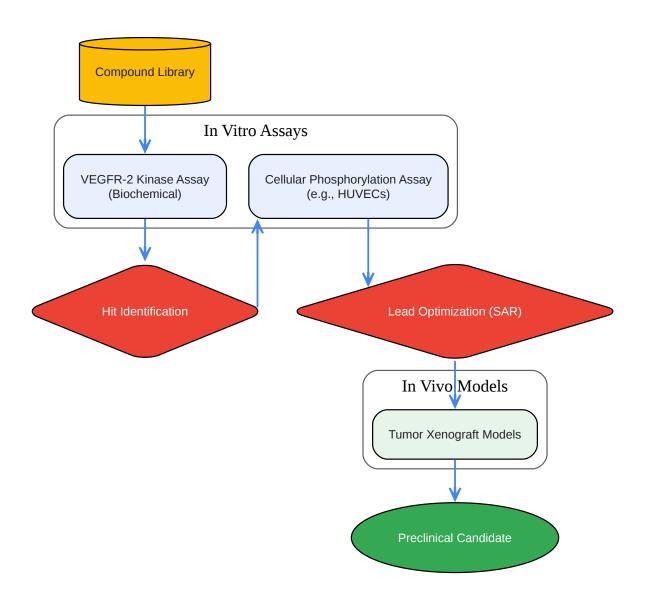
To provide a comprehensive understanding, diagrams illustrating the VEGFR-2 signaling pathway and a typical experimental workflow for screening inhibitors are provided below.



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Caption: Simplified VEGFR-2 signaling cascade.





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Caption: Generalized workflow for VEGFR-2 inhibitor screening.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of results.

In Vitro VEGFR-2 Kinase Assay (Biochemical)



This assay measures the ability of a compound to directly inhibit the enzymatic activity of purified VEGFR-2.

Materials:

- Recombinant human VEGFR-2 kinase domain
- Poly(Glu, Tyr) 4:1 peptide substrate
- ATP (Adenosine triphosphate)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Test compounds dissolved in DMSO
- Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
- White, opaque 96-well plates

Procedure:

- Prepare a reaction mixture containing assay buffer, VEGFR-2 enzyme, and the peptide substrate.
- Add the test compounds at various concentrations to the wells of the 96-well plate.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the remaining ATP levels using a luminescent detection reagent according to the manufacturer's protocol.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell-Based VEGFR-2 Autophosphorylation Assay



This assay assesses the inhibitory effect of a compound on VEGFR-2 autophosphorylation in a cellular context.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously expressing VEGFR-2.
- Cell culture medium (e.g., EGM-2)
- VEGF-A ligand
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total-VEGFR-2
- ELISA or Western blot detection reagents

Procedure:

- Seed HUVECs in 96-well plates and grow to confluence.
- Starve the cells in a serum-free medium for several hours.
- Pre-incubate the cells with test compounds at various concentrations.
- Stimulate the cells with VEGF-A for a short period (e.g., 5-10 minutes) to induce VEGFR-2 autophosphorylation.
- Wash the cells with cold PBS and lyse them.
- Quantify the levels of phosphorylated and total VEGFR-2 in the cell lysates using a sandwich ELISA or Western blotting.
- Determine the concentration-dependent inhibition of VEGFR-2 phosphorylation and calculate the IC50 values.



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